molecular formula C14H17N3O2S2 B4447305 2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 945367-26-0

2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4447305
CAS RN: 945367-26-0
M. Wt: 323.4 g/mol
InChI Key: GUFMTXRXHHZUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the thiadiazole family, which has been found to possess various biological activities such as anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for developing targeted therapies for cancer. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action, which can provide insights into its potential use in cancer therapy. Another direction is to explore its potential applications in other areas of research, such as inflammation and infectious diseases. Additionally, studies can be conducted to improve the solubility and bioavailability of this compound, which can enhance its efficacy in vivo.
Conclusion
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a promising compound that has potential applications in cancer research. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for developing targeted therapies for cancer. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of research.

Scientific Research Applications

2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to possess various biological activities that make it a promising candidate for research. One of its potential applications is in the field of cancer research. Studies have shown that this compound has antitumor effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-9(2)20-11-7-5-4-6-10(11)13(18)15-14-17-16-12(21-14)8-19-3/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMTXRXHHZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140964
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide

CAS RN

945367-26-0
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945367-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-(isopropylthio)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.